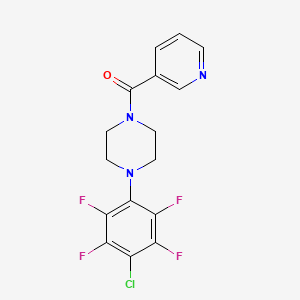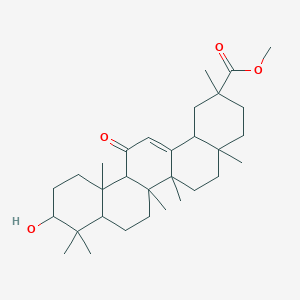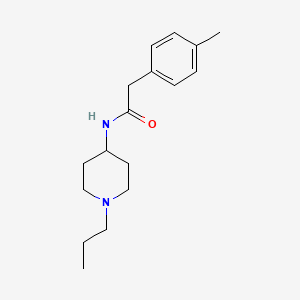
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a piperazine derivative that has been synthesized for its potential use in drug discovery and development. In
作用机制
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine exerts its effects by binding to specific sites on proteins and enzymes. The binding of this compound to these proteins and enzymes can either inhibit or activate their activity. This compound has been shown to bind to the active site of phospholipase C and inhibit its activity. This compound has also been shown to bind to the dopamine D2 receptor and activate its signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the release of calcium from intracellular stores, which can affect the function of several enzymes and signaling pathways. This compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine and adenosine. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
The advantages of using 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine in lab experiments include its high potency and specificity for certain proteins and enzymes. This compound has been shown to have a low toxicity profile and is relatively easy to synthesize. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
For the use of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine in scientific research include the development of new this compound derivatives with improved properties such as solubility and selectivity. This compound derivatives could be used to target specific proteins and enzymes with greater precision and could be used to develop new drugs for a range of diseases. This compound could also be used in combination with other compounds to enhance its effects and reduce potential side effects.
合成方法
The synthesis of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenylamine with pyridine-3-carboxylic acid, followed by the addition of piperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of this compound can be optimized by varying the reaction conditions and the purity of the final product can be improved by using purification techniques such as column chromatography.
科学研究应用
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine has been used extensively in scientific research as a tool to study the function of various proteins and enzymes. This compound has been shown to inhibit the activity of several enzymes such as phospholipase C, protein kinase C, and calmodulin-dependent protein kinase II. This compound has also been used as a ligand to study the function of G protein-coupled receptors (GPCRs) such as dopamine receptors and adenosine receptors. This compound has been used in drug discovery and development to identify potential drug candidates that target these proteins and enzymes.
属性
IUPAC Name |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O/c17-10-11(18)13(20)15(14(21)12(10)19)23-4-6-24(7-5-23)16(25)9-2-1-3-22-8-9/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIACFIIHZXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5350432.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5350444.png)



![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)

![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)